![molecular formula C19H26N2O2 B2580610 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide CAS No. 851403-27-5](/img/structure/B2580610.png)
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DIMEB, is a member of the quinoline family and is synthesized through a multistep process.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Quinoline derivatives, like the compound , are often subjects of organic synthesis studies aimed at exploring their chemical properties and synthetic versatility. For instance, the creation of 7,8,9,10-Tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions illustrates the synthetic interest in quinoline and its derivatives for developing new organic compounds with potential applications in material science and pharmacology (Caira et al., 2014).
Material Science Applications
Compounds structurally related to quinoline derivatives have been explored for their potential in material science, such as the development of fluorescent thermometers and dye-sensitized solar cells. A study on a twisted-intramolecular-charge-transfer (TICT) based ratiometric fluorescent thermometer shows how quinoline derivatives' unique fluorescent properties can be utilized in temperature sensing, indicating the compound's potential in high-precision thermal measurements and material science applications (Cao et al., 2014).
Medicinal Chemistry and Pharmacology
The structural framework of quinoline derivatives is widely investigated in medicinal chemistry for designing new therapeutic agents. For example, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates were synthesized and showed moderate to high levels of antitumor activities against several cancer cell lines, highlighting the potential of quinoline derivatives in developing anticancer agents (Fang et al., 2016). This suggests that compounds like "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide" may hold promise in drug discovery and development processes.
Mechanism of Action
Target of Action
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide, also known as MLS000101562, F0611-0098, CCG-28182, SMR000016187, or HMS2248G17, is a synthetic peptide developed to halt disease progression via elimination of key immune cells in the autoimmune cascade . The primary targets of this compound are key immune cells involved in the autoimmune cascade .
Mode of Action
The compound interacts with these immune cells and induces their elimination, thereby halting the progression of the disease . This interaction and subsequent elimination of the immune cells result in a change in the immune response, leading to a halt in disease progression .
Biochemical Pathways
The affected pathways involve the immune response and the autoimmune cascade . The compound’s action results in the elimination of key immune cells involved in these pathways, thereby affecting the overall immune response and halting disease progression .
Result of Action
The molecular and cellular effects of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-dimethylbutanamide’s action involve changes in the immune response. By eliminating key immune cells involved in the autoimmune cascade, the compound alters the immune response and halts disease progression .
properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-8-15-10-14(18(23)21-16(15)9-13(12)2)6-7-20-17(22)11-19(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZGIPWOSDXIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.